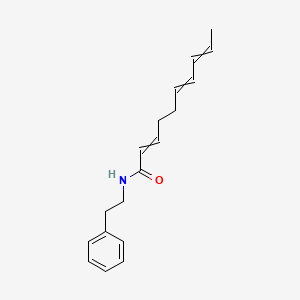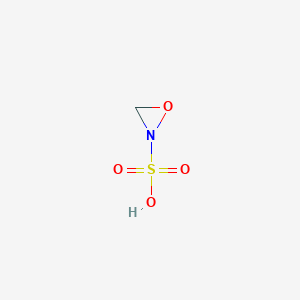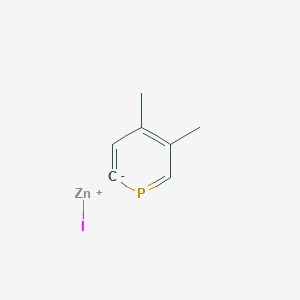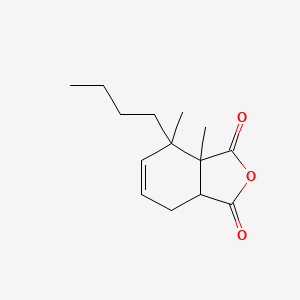![molecular formula C24H24Cl2O4 B12558413 1,4-Bis[[2-(4-chlorophenoxy)ethoxy]methyl]benzene CAS No. 143824-74-2](/img/structure/B12558413.png)
1,4-Bis[[2-(4-chlorophenoxy)ethoxy]methyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis[[2-(4-chlorophenoxy)ethoxy]methyl]benzene is an organic compound with the molecular formula C24H24Cl2O4 and a molecular weight of 447.35 g/mol . This compound is characterized by the presence of two 4-chlorophenoxy groups attached to a benzene ring through ethoxy linkages. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[[2-(4-chlorophenoxy)ethoxy]methyl]benzene typically involves the reaction of 1,4-bis(bromomethyl)benzene with 4-chlorophenoxyethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis[[2-(4-chlorophenoxy)ethoxy]methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the 4-chlorophenoxy groups.
Oxidation Reactions: The ethoxy linkages can be oxidized under specific conditions to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form simpler derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like DMF.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of simpler benzene derivatives.
Applications De Recherche Scientifique
1,4-Bis[[2-(4-chlorophenoxy)ethoxy]methyl]benzene is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,4-Bis[[2-(4-chlorophenoxy)ethoxy]methyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Bis[[2-(4-methoxyphenoxy)ethoxy]methyl]benzene
- 1,4-Bis[[2-(4-bromophenoxy)ethoxy]methyl]benzene
- 1,4-Bis[[2-(4-fluorophenoxy)ethoxy]methyl]benzene
Uniqueness
1,4-Bis[[2-(4-chlorophenoxy)ethoxy]methyl]benzene is unique due to the presence of 4-chlorophenoxy groups, which impart specific chemical properties such as increased reactivity in nucleophilic substitution reactions and potential biological activity. The chlorine atoms also contribute to the compound’s overall stability and resistance to degradation.
Propriétés
Numéro CAS |
143824-74-2 |
|---|---|
Formule moléculaire |
C24H24Cl2O4 |
Poids moléculaire |
447.3 g/mol |
Nom IUPAC |
1,4-bis[2-(4-chlorophenoxy)ethoxymethyl]benzene |
InChI |
InChI=1S/C24H24Cl2O4/c25-21-5-9-23(10-6-21)29-15-13-27-17-19-1-2-20(4-3-19)18-28-14-16-30-24-11-7-22(26)8-12-24/h1-12H,13-18H2 |
Clé InChI |
RTRYESSNSBODPK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1COCCOC2=CC=C(C=C2)Cl)COCCOC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 6-chloro-1-(phenylsulfonyl)-](/img/structure/B12558346.png)





![[3-(Benzyloxy)prop-1-en-1-yl]benzene](/img/structure/B12558379.png)


![4-[3-(Diphenylphosphoryl)-2-methylprop-1-en-1-yl]-2-methyl-1,3-oxazole](/img/structure/B12558388.png)



